molecular formula C13H11Cl2N5O B499457 N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine

N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine

Cat. No.: B499457
M. Wt: 324.16g/mol
InChI Key: BHBLWUYWQPDXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multiple steps. One common method starts with the preparation of the furan ring substituted with the dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization. The resulting intermediate is then subjected to a series of reactions to introduce the tetrazole ring. This often involves the use of azide compounds and appropriate catalysts under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
  • N-{[5-(2,3-dichlorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine

Uniqueness

N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the specific positioning of the dichlorophenyl group on the furan ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C13H11Cl2N5O

Molecular Weight

324.16g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C13H11Cl2N5O/c1-20-13(17-18-19-20)16-7-9-3-5-12(21-9)10-4-2-8(14)6-11(10)15/h2-6H,7H2,1H3,(H,16,17,19)

InChI Key

BHBLWUYWQPDXAL-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1C(=NN=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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